2-Ethylthiazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

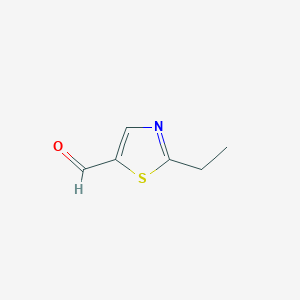

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-2-6-7-3-5(4-8)9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIVXJHUFQPZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669242 | |

| Record name | 2-Ethyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933683-87-5 | |

| Record name | 2-Ethyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethylthiazole-5-carbaldehyde

This guide provides a comprehensive technical overview of the primary synthetic pathways for 2-Ethylthiazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural outlines to deliver field-proven insights into the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound is a bifunctional molecule featuring a thiazole core, which is a prevalent scaffold in numerous FDA-approved pharmaceuticals due to its wide range of biological activities.[1][2] The presence of a reactive aldehyde group at the C-5 position and a stable ethyl group at the C-2 position makes it a versatile intermediate for constructing more complex molecular architectures through reactions like condensation, oxidation, reduction, and cross-coupling. Its derivatives are integral to the development of novel therapeutic agents, agrochemicals, and specialized polymers.[3] Understanding the nuances of its synthesis is therefore critical for efficient and scalable production in a research and development setting.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections. The most intuitive approach involves the late-stage introduction of the formyl group onto a pre-existing 2-ethylthiazole ring. A second, more convergent strategy involves constructing the thiazole ring from acyclic precursors that already contain the required carbon framework.

Caption: Retrosynthetic analysis of this compound.

Core Synthesis Pathway 1: Direct Formylation of 2-Ethylthiazole

This pathway is predicated on the availability of 2-ethylthiazole, an accessible starting material. The core challenge lies in achieving regioselective formylation at the C-5 position, which is electronically activated for electrophilic substitution.

Vilsmeier-Haack Formylation: The Industry Standard

The Vilsmeier-Haack reaction is a robust and widely employed method for formylating electron-rich heteroaromatic compounds.[4][5] It utilizes a Vilsmeier reagent, a chloromethyleniminium salt, generated in situ from a formamide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[6]

Causality and Expertise: The thiazole ring is an electron-rich heterocycle, making it an excellent substrate for electrophilic aromatic substitution. The Vilsmeier reagent is a mild electrophile, which allows for formylation without requiring harsh conditions that could degrade the starting material. POCl₃ is the most common activating agent due to its cost-effectiveness and reactivity. The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which is then attacked by the C-5 position of the thiazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[4][6]

Caption: Workflow for Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture for 30 minutes at 0°C to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 2-ethylthiazole (1.0 equiv.) in a minimal amount of an inert solvent (e.g., dichloromethane or 1,2-dichloroethane) and add it dropwise to the Vilsmeier reagent solution.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate or sodium hydroxide solution until pH 7-8 is reached.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation to yield this compound.

Trustworthiness: This protocol includes a controlled addition of reagents to manage exothermic events and a standard aqueous work-up to hydrolyze the intermediate and remove inorganic byproducts. The final purification step is crucial for obtaining a high-purity product.

Directed Ortho-Metalation (DoM): A Regiospecific Alternative

Directed ortho-metalation involves the deprotonation of a site adjacent to a directing metalating group (DMG). While thiazole itself doesn't have a strong DMG, the inherent acidity of the C-5 proton allows for direct lithiation using a strong base like n-butyllithium (n-BuLi).[7] The resulting organolithium species is a potent nucleophile that readily reacts with an electrophile like DMF.[8]

Causality and Expertise: The C-5 proton of thiazole is more acidic than the C-4 proton due to the inductive effect of the neighboring sulfur atom. This allows for regioselective deprotonation. This reaction must be conducted at very low temperatures (typically -78°C) to prevent side reactions, such as the base attacking the ethyl group or the thiazole ring itself.[9] DMF serves as an efficient one-carbon electrophile for formylation.[7]

Caption: Workflow for Lithiation-Formylation pathway.

Experimental Protocol: Lithiation-Formylation

-

Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and 2-ethylthiazole (1.0 equiv.). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (n-BuLi, 1.1 equiv., 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70°C. Stir the resulting solution for 1 hour at -78°C.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv.) dropwise to the lithiated species. Continue stirring at -78°C for 2 hours.

-

Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up and Purification: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography as described previously.

Trustworthiness: This protocol emphasizes anhydrous conditions and low temperatures, which are critical for the success of organolithium reactions. Quenching with a mild acid like NH₄Cl prevents side reactions during the work-up phase.

Core Synthesis Pathway 2: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and versatile method for constructing the thiazole ring itself.[10] This pathway involves the condensation of an α-halocarbonyl compound with a thioamide. To synthesize this compound, the reaction would involve thioacetamide (to provide the C-2 ethyl group and the nitrogen atom) and an appropriate three-carbon α-halocarbonyl component bearing a formyl group.

Causality and Expertise: The primary challenge in this approach is the stability and availability of the α-halocarbonyl starting material, such as 2-chloro-3-oxopropanal. Such molecules are often unstable. A more practical approach is to use a protected form of the aldehyde, such as an acetal (e.g., 2-bromo-3,3-diethoxypropanal). The acetal is stable throughout the cyclization reaction and can be easily deprotected in a final acidic step to reveal the aldehyde. The reaction mechanism involves nucleophilic attack of the thioamide sulfur onto the carbonyl carbon, followed by cyclization and dehydration to form the aromatic thiazole ring.[1]

Experimental Protocol: Hantzsch Synthesis with Protected Aldehyde

-

Cyclization: In a round-bottom flask, dissolve 2-bromo-3,3-diethoxypropanal (1.0 equiv.) and thioacetamide (1.1 equiv.) in ethanol.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

-

Solvent Removal: After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Deprotection and Work-up: To the crude residue, add a dilute aqueous solution of hydrochloric acid (e.g., 2 M HCl) and stir at room temperature for 1-2 hours to hydrolyze the diethyl acetal.

-

Neutralization and Extraction: Neutralize the acidic solution with sodium bicarbonate. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography.

Comparative Analysis of Synthesis Pathways

| Feature | Vilsmeier-Haack Formylation | Lithiation-Formylation | Hantzsch Synthesis |

| Starting Material | 2-Ethylthiazole | 2-Ethylthiazole | Thioacetamide, α-halo-acetal |

| Reagents | POCl₃, DMF (corrosive) | n-BuLi (pyrophoric), DMF | Mild reagents |

| Reaction Conditions | 0°C to 70°C | -78°C (cryogenic) | Reflux (moderate heat) |

| Scalability | Excellent, widely used in industry | Moderate, requires strict control | Good, but depends on substrate availability |

| Yields | Good to Excellent | Good, but sensitive to conditions | Moderate to Good |

| Key Advantage | Robust, reliable, scalable | High regioselectivity | Convergent approach |

| Key Disadvantage | Use of corrosive reagents | Requires cryogenic temperatures | Stability of α-halocarbonyl starting material |

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways. For large-scale industrial production and general laboratory synthesis, the Vilsmeier-Haack formylation of 2-ethylthiazole represents the most practical and robust method due to its operational simplicity, cost-effective reagents, and high scalability.[5] The lithiation-formylation route offers a viable, high-selectivity alternative, particularly for smaller-scale syntheses where cryogenic conditions are manageable.[7] The Hantzsch synthesis , while elegant, is often limited by the availability and stability of the requisite α-halocarbonyl precursor. The choice of pathway should be guided by the specific requirements of the project, including scale, available equipment, and safety considerations.

References

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Formylation - Common Conditions [commonorganicchemistry.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

- 10. Ethyl 2-formylthiazole-4-carboxylate | 73956-17-9 | Benchchem [benchchem.com]

2-Ethylthiazole-5-carbaldehyde chemical properties and structure

An In-depth Technical Guide to 2-Ethylthiazole-5-carbaldehyde: Structure, Synthesis, and Applications

Introduction: The Thiazole Moiety as a Privileged Scaffold

In the landscape of heterocyclic chemistry, the thiazole ring stands out as a "privileged scaffold"—a core structure that appears with remarkable frequency in a multitude of bioactive compounds, functional materials, and specialty chemicals. Its unique electronic properties, arising from the interplay between the sulfur and nitrogen heteroatoms, confer upon it a versatile reactivity profile and the ability to engage in specific, high-affinity interactions with biological targets.

Within this important class of compounds, this compound emerges as a particularly valuable synthetic intermediate. The strategic placement of three distinct functional elements—the stable thiazole core, an electron-donating ethyl group at the 2-position, and a highly reactive aldehyde "handle" at the 5-position—makes it a powerful building block for complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a robust and validated synthesis protocol, and a discussion of its current and potential applications for researchers in drug development and materials science.

Molecular Structure and Physicochemical Properties

The reactivity and utility of this compound are direct consequences of its molecular architecture. The structure consists of:

-

A 1,3-Thiazole Ring: An aromatic, five-membered heterocycle containing one sulfur and one nitrogen atom. This ring system is relatively electron-rich and stable, serving as a robust core.

-

A 2-Ethyl Group: This alkyl substituent is an electron-donating group, which can subtly influence the electron density and reactivity of the thiazole ring.

-

A 5-Carbaldehyde Group: The aldehyde functional group is a key feature, acting as an electrophilic site and a versatile precursor for a vast array of chemical transformations. It is the primary point of synthetic elaboration.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 933683-87-5 | [ChemBK][1] |

| Molecular Formula | C₆H₇NOS | (Calculated) |

| Molecular Weight | 141.19 g/mol | (Calculated) |

| Boiling Point | 94°C | [ChemBK][1] |

| Appearance | (Expected) Pale yellow to brown liquid or low-melting solid | (Inferred from related compounds) |

| Storage Condition | Under inert gas (nitrogen or Argon) at 2-8°C | [ChemBK][1] |

A Validated Protocol for the Synthesis of this compound

The synthesis of functionalized thiazoles often requires precise control of reaction conditions to achieve regioselectivity. The following protocol describes a reliable method for the formylation of a 2-ethylthiazole precursor. This approach is adapted from established methodologies for the C-5 lithiation and subsequent formylation of thiazole rings, representing a self-validating system through its reliance on well-understood organometallic principles.[2]

Causality and Experimental Rationale

The core of this synthesis is a directed ortho-metalation, followed by electrophilic capture. The nitrogen atom in the thiazole ring directs the deprotonation to the adjacent C-5 position when a strong base like n-butyllithium (n-BuLi) is used. This step is highly sensitive and its success hinges on the rigorous exclusion of atmospheric water and precise temperature control.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-ethylthiazole (1 equivalent) and anhydrous tetrahydrofuran (THF, ~0.5 M solution).

-

Expert Insight: The use of flame-dried glassware and anhydrous solvent is critical. n-BuLi is a pyrophoric and extremely strong base that reacts violently with water. An inert atmosphere prevents quenching of the organolithium intermediate by atmospheric moisture and oxygen.

-

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Expert Insight: This low temperature is essential to control the exothermic lithiation reaction, prevent undesirable side reactions, and ensure the stability of the thiazol-5-yllithium intermediate.

-

-

Lithiation: Slowly add n-butyllithium (1.1 equivalents, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Expert Insight: A slight excess of n-BuLi ensures complete deprotonation of the starting material. Slow addition is paramount to maintain temperature control. A color change to deep red or brown often indicates the formation of the organolithium species.

-

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

-

Formylation (Electrophilic Capture): Add ethyl formate (1.2 equivalents) dropwise to the solution, again maintaining the temperature at -78 °C.

-

Expert Insight: Ethyl formate serves as the electrophilic source of the aldehyde group. It is added after lithiation is complete to ensure it reacts with the desired nucleophile.

-

-

Reaction Completion: Stir the mixture at -78 °C for an additional hour.

-

Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction. Allow the mixture to warm to room temperature.

-

Expert Insight: The NH₄Cl solution is a mild acid that protonates the intermediate alkoxide formed after the aldehyde addition and neutralizes any remaining n-BuLi, making the mixture safe to handle.

-

-

Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Key Applications and Research Significance

The synthetic utility of this compound stems from the versatile reactivity of its aldehyde group, which serves as a gateway to a wide range of other functionalities. This makes it a valuable intermediate in several high-value research and development sectors. Thiazole-containing compounds are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4]

-

Pharmaceutical Development: The thiazole nucleus is a cornerstone in medicinal chemistry, found in drugs with antimicrobial, anti-inflammatory, and anti-cancer properties.[5] The aldehyde functionality can be readily converted into amines (via reductive amination), carboxylic acids (via oxidation), or alkenes (via Wittig-type reactions), enabling the synthesis of diverse libraries of compounds for drug discovery screening. For instance, it can be a precursor for synthesizing derivatives analogous to potent anti-tumor agents.[6]

-

Agrochemicals: Similar to pharmaceuticals, the thiazole scaffold is present in many fungicides and herbicides.[7] this compound provides a convenient starting point for creating new agrochemical candidates with potentially improved efficacy and safety profiles.

-

Flavor and Fragrance Industry: Thiazole derivatives are known for their unique and often potent aroma profiles, with applications as flavoring agents in food products.[7]

-

Materials Science: The ability to functionalize the aldehyde group allows for the incorporation of the thiazole moiety into larger polymeric structures or onto surfaces, potentially creating materials with novel electronic or thermal properties.[3][4]

Application Areas Diagram

Caption: Key application sectors for this compound.

Safety and Handling

As a reactive chemical intermediate, this compound should be handled with appropriate care in a laboratory setting. Based on safety data for structurally similar compounds, the following precautions are advised:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[8]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[8]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and bases.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for innovation. Its well-defined structure, combining the stability of the thiazole ring with the reactivity of the aldehyde group, provides a reliable and adaptable platform for synthetic chemists. The robust synthesis protocol detailed herein offers a clear pathway to accessing this valuable building block. For researchers and drug development professionals, understanding the properties and potential of this intermediate opens doors to new discoveries in medicine, agriculture, and materials science, reinforcing the enduring importance of heterocyclic chemistry in solving modern scientific challenges.

References

- 1. chembk.com [chembk.com]

- 2. 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. innospk.com [innospk.com]

- 5. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Ethylthiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Ethylthiazole-5-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and materials science. While specific data for this compound is limited, this document extrapolates from the well-documented chemistry of its analogs, particularly 2-methylthiazole-5-carbaldehyde, to provide insights into its synthesis, physicochemical properties, and potential applications. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel thiazole-based compounds.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the development of new therapeutic agents. Thiazole-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The functionalization of the thiazole ring at various positions allows for the fine-tuning of a molecule's pharmacological profile, making compounds like this compound attractive building blocks for the synthesis of novel drug candidates.

Compound Identification and Nomenclature

-

IUPAC Name: 2-ethyl-1,3-thiazole-5-carbaldehyde[2]

-

CAS Number: 933683-87-5[2]

-

Synonyms: 2-Ethyl-5-thiazolecarboxaldehyde, 5-Thiazolecarboxaldehyde, 2-ethyl-[2]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted and Inferred)

| Property | Predicted Value | Notes |

| Molecular Formula | C6H7NOS | |

| Molecular Weight | 141.19 g/mol | |

| Appearance | Likely a yellow to light brown solid | Based on the appearance of the methyl analog.[4] |

| Boiling Point | >200 °C (at 760 mmHg) | Extrapolated from related structures. |

| Melting Point | 40-50 °C | The methyl analog has a melting point of 40-43 °C.[4] |

| Solubility | Soluble in organic solvents like DMSO, methanol, and ethyl acetate. | Thiazole derivatives typically exhibit good solubility in common organic solvents. |

| pKa | ~1.5 - 2.5 | The thiazole ring is weakly basic. |

Synthesis Strategies

While a specific, validated synthesis protocol for this compound is not published in readily accessible literature, its synthesis can be logically inferred from established methods for analogous 2-substituted-thiazole-5-carbaldehydes. The Hantzsch thiazole synthesis and its modifications provide a foundational approach.

A plausible synthetic route would involve the reaction of an alpha-haloketone with a thioamide. For the synthesis of the target compound, this would likely involve the condensation of a suitable 3-halo-2-oxopentanal derivative with thioformamide.

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

This protocol is a hypothetical adaptation based on general thiazole synthesis methods and should be optimized and validated in a laboratory setting.

-

Reaction Setup: To a solution of the appropriate 3-halo-2-oxopentanal (1 equivalent) in a suitable solvent such as ethanol or dioxane, add thioformamide (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux for a period of 2-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure this compound.

Spectroscopic Characterization (Anticipated)

The following are anticipated spectroscopic data based on the structure of this compound and data from analogous compounds.

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ 10.0-10.2 (s, 1H, -CHO)

-

δ 8.2-8.4 (s, 1H, thiazole-H4)

-

δ 3.0-3.2 (q, 2H, -CH₂CH₃)

-

δ 1.3-1.5 (t, 3H, -CH₂CH₃)

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

δ 185-188 (-CHO)

-

δ 170-175 (thiazole-C2)

-

δ 150-155 (thiazole-C5)

-

δ 130-135 (thiazole-C4)

-

δ 25-30 (-CH₂CH₃)

-

δ 12-15 (-CH₂CH₃)

-

-

Mass Spectrometry (EI):

-

m/z 141 (M⁺)

-

Key fragmentation patterns would involve the loss of the aldehyde group (CHO) and the ethyl group (C₂H₅).

-

Chemical Reactivity and Applications in Drug Development

The aldehyde functionality at the 5-position of the thiazole ring is a key handle for a variety of chemical transformations, making this compound a versatile intermediate.

Key Reactions:

-

Reductive Amination: The aldehyde can be readily converted to various amines, which are crucial functionalities in many drug molecules.

-

Wittig Reaction: Reaction with phosphorus ylides can extend the carbon chain and introduce double bonds.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, another important functional group in drug design.

-

Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles to form Schiff bases, chalcones, and other complex heterocyclic systems.

Potential Therapeutic Applications:

The thiazole nucleus is a component of numerous approved drugs, including the anticancer agent dasatinib and the anti-gout medication febuxostat.[1] The introduction of an ethyl group at the 2-position and a reactive carbaldehyde at the 5-position provides a scaffold for the synthesis of novel compounds that could be investigated for a range of therapeutic activities, including but not limited to:

-

Anticancer Agents: Thiazole derivatives have been extensively explored as kinase inhibitors and cytotoxic agents.[5]

-

Antimicrobial Agents: The thiazole ring is a key component of many antibacterial and antifungal compounds.[4]

-

Anti-inflammatory Drugs: Certain thiazole-containing molecules have shown potent anti-inflammatory effects.

Logical Flow of Application in Drug Discovery:

Caption: A generalized workflow for the utilization of this compound in a drug discovery program.

Safety and Handling

Specific safety data for this compound is not available. However, based on related compounds, it should be handled with care in a well-ventilated laboratory. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound represents a valuable, yet under-explored, building block for chemical synthesis. Its structural features, particularly the reactive aldehyde group, offer numerous possibilities for the creation of diverse molecular libraries for drug discovery and materials science applications. While direct experimental data is sparse, this guide provides a solid foundation for researchers by extrapolating from the well-established chemistry of related thiazole compounds. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to unlock its full potential.

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 2-Methyl-1,3-thiazole-5-carbaldehyde | C5H5NOS | CID 13934728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Ethylthiazole-5-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Ethylthiazole-5-carbaldehyde, a heterocyclic aldehyde of interest in synthetic chemistry. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this document leverages data from its close structural analog, 2-Methylthiazole-5-carbaldehyde, to provide scientifically grounded insights into its synthesis, properties, and potential applications. This approach allows for a robust understanding of the compound's expected behavior and utility.

Introduction and Significance

This compound (CAS No. 933683-87-5) belongs to the family of thiazole derivatives, which are a cornerstone in medicinal chemistry and flavor science. The thiazole ring is a key structural motif in numerous biologically active compounds, including antifungal and antibacterial agents. The aldehyde functional group at the 5-position serves as a versatile synthetic handle, enabling a wide array of chemical transformations for the construction of more complex molecular architectures.

While specific research on this compound is not extensively documented, its structural similarity to 2-Methylthiazole-5-carbaldehyde suggests its potential as a valuable intermediate in several fields:

-

Pharmaceutical Development : As a building block for novel therapeutic agents. The thiazole core is a known pharmacophore, and modifications via the aldehyde group can be used to explore structure-activity relationships.[1]

-

Flavor and Fragrance Industry : Thiazole derivatives are known for their unique aroma profiles. 2-Ethylthiazole, a related compound, is noted for its savory and nutty flavor, suggesting that the title compound could also possess interesting sensory properties.[2]

-

Agrochemicals : The thiazole moiety is present in some pesticides and fungicides. This compound could serve as a precursor for new crop protection agents.[1]

Synthesis and Elucidation

Proposed Synthetic Pathway: Formylation of 2-Ethylthiazole

A common and direct method for the synthesis of thiazole-5-carbaldehydes is the Vilsmeier-Haack formylation of the corresponding thiazole. This reaction introduces a formyl group onto the electron-rich thiazole ring, typically at the 5-position.

The proposed synthesis of this compound would involve the reaction of 2-ethylthiazole with a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).

Caption: Proposed Vilsmeier-Haack synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Vilsmeier Reagent Formation : In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 equivalents) dropwise, ensuring the temperature remains below 10 °C.

-

Stir the mixture at this temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Addition of 2-Ethylthiazole : Dissolve 2-ethylthiazole (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent like dichloromethane (DCM).

-

Add the 2-ethylthiazole solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.

-

Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralization : Slowly neutralize the acidic solution with a base, such as sodium hydroxide or sodium bicarbonate solution, until the pH is approximately 8-9.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Physicochemical and Spectroscopic Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 933683-87-5 | [3] |

| Molecular Formula | C₆H₇NOS | [3] |

| Molecular Weight | 141.19 g/mol | [3] |

| Appearance | Likely a yellow to light brown solid or oil | Inferred from[4] |

| Purity | ≥ 95% (commercially available) | [5] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from its methyl analog.

-

¹H NMR : The proton NMR spectrum is expected to show a characteristic singlet for the aldehydic proton at δ 9.5-10.0 ppm. The thiazole ring proton at the 4-position would likely appear as a singlet around δ 8.0-8.5 ppm. The ethyl group would present as a quartet around δ 2.8-3.2 ppm and a triplet around δ 1.2-1.5 ppm.

-

¹³C NMR : The carbon spectrum would feature a downfield signal for the aldehyde carbonyl carbon at δ 180-190 ppm. The carbons of the thiazole ring would resonate in the aromatic region (δ 120-170 ppm). The ethyl group carbons would appear in the upfield region.

-

IR Spectroscopy : The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching vibration of the aldehyde at approximately 1680-1700 cm⁻¹. C-H stretching of the aldehyde group would be observed around 2720 and 2820 cm⁻¹. Vibrations associated with the thiazole ring (C=N and C=C stretching) would appear in the 1400-1600 cm⁻¹ region.[6]

-

Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) at m/z 141. The fragmentation pattern would likely involve the loss of the aldehyde group and fragmentation of the ethyl side chain.

Chemical Reactivity and Synthetic Utility

The aldehyde group of this compound is the primary site of its chemical reactivity, allowing for a variety of important synthetic transformations.

Key Reactions of the Aldehyde Group

-

Oxidation : The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-ethylthiazole-5-carboxylic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent. This carboxylic acid derivative is also a valuable synthetic intermediate.

-

Reduction : The aldehyde can be reduced to the corresponding alcohol, (2-ethylthiazol-5-yl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Wittig Reaction : The aldehyde can undergo a Wittig reaction with phosphorus ylides to form alkenes. This is a powerful carbon-carbon bond-forming reaction that allows for the extension of the side chain at the 5-position.

-

Reductive Amination : Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) will yield the corresponding amine. This is a crucial transformation for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

-

Condensation Reactions : The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to form new carbon-carbon bonds.

Caption: Key chemical transformations of this compound.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Hazard Statements :

-

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/eye protection/face protection.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

It is imperative to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a promising heterocyclic building block with significant potential in pharmaceutical, agrochemical, and flavor and fragrance research. While detailed studies on this specific molecule are limited, its structural relationship to well-characterized analogs provides a strong foundation for predicting its chemical behavior and utility. The versatile aldehyde functionality, coupled with the biologically relevant thiazole core, makes it an attractive target for further synthetic exploration and application development. As research in these fields progresses, it is anticipated that the importance and use of this compound will continue to grow.

References

- 1. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 933683-87-5|this compound|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Methyl-1,3-thiazole-5-carbaldehyde | C5H5NOS | CID 13934728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide on the Putative Mechanisms of Action of 2-Ethylthiazole-5-carbaldehyde

Preamble: Unveiling the Therapeutic Potential of a Multifaceted Molecule

To the researchers, scientists, and drug development professionals at the vanguard of innovation, this guide serves as a comprehensive exploration into the mechanistic landscape of 2-Ethylthiazole-5-carbaldehyde. This molecule, while recognized as a flavor component and a product of the Maillard reaction, remains largely uncharacterized in the context of pharmacology.[1][2][3][4][5][6] The thiazole moiety, however, is a well-established pharmacophore present in a multitude of FDA-approved drugs, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][9][10] This structural precedent strongly suggests that this compound may possess untapped therapeutic potential.

This document eschews a conventional template, instead adopting a structure that mirrors the scientific process of inquiry—from broad postulations based on chemical lineage to a granular, actionable framework for empirical validation. We will delve into the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system designed to yield unambiguous insights. Our exploration is grounded in authoritative scientific principles, with in-text citations and a comprehensive reference list to support our hypotheses and methodologies.

Part 1: Postulated Mechanisms of Action—A Triad of Possibilities

The chemical identity of this compound places it at the intersection of three distinct domains: as a thiazole derivative, a Maillard reaction product, and a flavor compound. Each of these identities suggests a potential avenue for biological activity.

As a Thiazole Derivative: A Scaffold for Targeted Therapies

The thiazole ring is a cornerstone of medicinal chemistry, integral to drugs like the tyrosine kinase inhibitor Dasatinib and the anti-inflammatory agent Meloxicam.[7] This prevalence is due to the ring's ability to engage in hydrogen bonding, hydrophobic, and van der Waals interactions with biological targets. We can therefore postulate that this compound may interact with key enzyme families or receptors implicated in disease.

-

Kinase Inhibition: Many thiazole-containing compounds are potent kinase inhibitors. The aldehyde and ethyl groups of our subject molecule could potentially occupy ATP-binding pockets of various kinases, leading to the modulation of signaling pathways that govern cell proliferation, differentiation, and survival.

-

Enzyme Inhibition: The thiazole nucleus is also found in inhibitors of enzymes such as cyclooxygenases (COX-1/COX-2), which are key targets in inflammation.[11]

-

Receptor Modulation: Thiazole derivatives have been shown to interact with a variety of cellular receptors, influencing downstream signaling cascades.

As a Maillard Reaction Product (MRP): A Modulator of Endogenous Processes

Maillard reaction products, formed during the heating of foods, are a complex mixture of compounds that can exert both beneficial and detrimental effects on human health.[1][2][12][13][14] Some MRPs are known to possess antioxidant and anti-inflammatory properties.[2][13]

-

Antioxidant Activity: It is plausible that this compound could function as an antioxidant, either by directly scavenging reactive oxygen species (ROS) or by upregulating endogenous antioxidant defense mechanisms, such as the Nrf2 pathway.

-

Interaction with the Receptor for Advanced Glycation End Products (RAGE): Advanced glycation end products (AGEs), a subset of MRPs, are ligands for RAGE. The activation of RAGE is implicated in a host of chronic diseases, including diabetes, cardiovascular disease, and neurodegeneration.[14] this compound could potentially act as either an agonist or antagonist at this receptor, with profound physiological consequences.

As a Flavor Compound: An Interface with Sensory Receptors

The designation of this compound as a flavor compound implies interaction with sensory receptors, likely G-protein coupled receptors (GPCRs) involved in taste and olfaction.[5][15] While these interactions are primarily associated with sensory perception, the potential for off-target effects on other GPCRs throughout the body cannot be dismissed.

Part 2: A Strategic Framework for Mechanistic Elucidation

The following experimental workflows are designed to systematically investigate the postulated mechanisms of action. The rationale behind each step is provided to ensure a logical and efficient progression of inquiry.

Phase 1: Broad Phenotypic Screening and Target Identification

The initial step is to cast a wide net to identify any observable biological effects of this compound and to begin the process of identifying its molecular target(s).

Rationale: This unbiased approach allows for the simultaneous assessment of multiple cellular parameters, providing a rich dataset from which to infer the compound's primary effects.

Methodology:

-

Cell Line Selection: Utilize a diverse panel of human cell lines, including cancer cell lines from different tissues (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma), normal diploid fibroblasts (e.g., WI-38), and an immortalized non-cancerous cell line (e.g., HEK293).

-

Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., from 10 nM to 100 µM) for various time points (e.g., 24, 48, 72 hours).

-

Staining: Following treatment, fix the cells and stain with a cocktail of fluorescent dyes to visualize key cellular components. A typical cocktail might include:

-

Hoechst 33342: To stain nuclei and assess cell number, nuclear morphology, and cell cycle status.

-

Phalloidin-Alexa Fluor 488: To stain F-actin and visualize the cytoskeleton.

-

MitoTracker Red CMXRos: To stain mitochondria and assess mitochondrial morphology and membrane potential.

-

Antibodies against key proteins: Such as anti-phospho-Histone H3 (a marker of mitosis) or anti-gamma-H2AX (a marker of DNA damage).

-

-

Imaging and Analysis: Acquire images using an automated high-content imaging system. Utilize image analysis software to quantify changes in the measured parameters.

| Parameter Quantified | Potential Implication |

| Cell Number | Effects on proliferation or cytotoxicity |

| Nuclear Area/Intensity | Cell cycle arrest, apoptosis |

| Mitochondrial Membrane Potential | Mitochondrial dysfunction, apoptosis |

| Cytoskeletal Rearrangement | Effects on cell motility, adhesion, or cell division |

| DNA Damage Response | Genotoxicity |

Rationale: This powerful technique aims to directly identify the cellular proteins that physically interact with the compound.

Methodology:

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reactive group (e.g., a photo-affinity label) or an affinity tag (e.g., biotin).

-

Cell Lysate Incubation: Incubate the probe with total cell lysate from a responsive cell line identified in the phenotypic screen.

-

Affinity Capture/Covalent Labeling:

-

For biotinylated probes, capture the probe-protein complexes using streptavidin-coated beads.

-

For photo-affinity probes, expose the lysate to UV light to covalently cross-link the probe to its binding partners.

-

-

Protein Elution and Digestion: Elute the captured proteins, denature them, and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were specifically pulled down by the probe.

Caption: Workflow for identifying protein targets.

Phase 2: Target Validation and Biophysical Characterization

Once putative targets are identified, it is crucial to validate the interaction and quantify the binding affinity.

Rationale: CETSA provides in-cell evidence of target engagement. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Methodology:

-

Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

-

Protein Quantification: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or quantitative mass spectrometry.

-

Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Rationale: ITC is the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

-

Protein Expression and Purification: Express and purify the identified target protein.

-

Sample Preparation: Prepare solutions of the purified protein in a sample cell and this compound in an injection syringe, both in the same buffer.

-

Titration: Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

-

Data Analysis: Integrate the heat-change peaks and fit the data to a binding model to determine the thermodynamic parameters.

| Binding Parameter | Information Provided |

| Kd (Dissociation Constant) | Binding affinity (lower Kd = higher affinity) |

| n (Stoichiometry) | The molar ratio of compound to protein in the complex |

| ΔH (Enthalpy) | Contribution of hydrogen bonds and van der Waals forces |

| ΔS (Entropy) | Contribution of hydrophobic interactions and conformational changes |

Phase 3: Elucidation of Downstream Signaling Pathways

With a validated target, the final phase is to map the downstream cellular consequences of its modulation.

Rationale: These global approaches provide a comprehensive view of the changes in cellular signaling and gene expression induced by the compound.

Methodology:

-

Treatment: Treat cells with this compound at a concentration known to engage the target.

-

Phospho-proteomics:

-

Lyse the cells and digest the proteins into peptides.

-

Enrich for phosphopeptides using titanium dioxide or immobilized metal affinity chromatography (IMAC).

-

Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in protein phosphorylation.

-

-

Transcriptomics (RNA-seq):

-

Isolate total RNA from the treated cells.

-

Prepare sequencing libraries and perform next-generation sequencing.

-

Align the sequencing reads to a reference genome and perform differential gene expression analysis.

-

-

Bioinformatic Analysis: Use pathway analysis tools (e.g., Ingenuity Pathway Analysis, GSEA) to identify the signaling pathways and biological processes that are significantly altered.

Caption: A hypothetical signaling pathway.

Conclusion and Future Directions

This guide provides a robust, multi-pronged strategy to systematically dissect the mechanism of action of this compound. By integrating unbiased phenotypic screening, direct target identification, biophysical validation, and global pathway analysis, researchers can build a comprehensive understanding of this molecule's biological function. The insights gained from this proposed workflow will be instrumental in determining the therapeutic potential of this compound and guiding its future development as a novel therapeutic agent. The path from a simple flavor compound to a life-changing medicine is paved with rigorous, well-designed scientific inquiry, and the framework presented here is intended to be a reliable map for that journey.

References

- 1. Biological effects of Maillard browning products that may affect acrylamide safety in food: biological effects of Maillard products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Maillard reaction - Wikipedia [en.wikipedia.org]

- 5. trilogyflavors.com [trilogyflavors.com]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. nbinno.com [nbinno.com]

- 9. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 11. mdpi.com [mdpi.com]

- 12. Health effects of dietary Maillard reaction products: the results of ICARE and other studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. acs.org [acs.org]

An In-depth Technical Guide to 2-Ethylthiazole-5-carbaldehyde Derivatives and Analogs: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-ethylthiazole-5-carbaldehyde, its derivatives, and analogs for researchers, scientists, and professionals in drug development. We will delve into the synthetic pathways, chemical characteristics, and burgeoning applications of this important class of heterocyclic compounds, grounding our discussion in established chemical principles and citing key literature.

The Thiazole Scaffold: A Privileged Core in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] Its prevalence in both natural products, such as vitamin B1 (thiamine), and synthetic drugs underscores its therapeutic importance.[1][4][5] The unique electronic properties of the thiazole ring, arising from the interplay of its heteroatoms, allow it to engage in a variety of biological interactions, making it a "privileged scaffold" in drug design.[6][7]

Derivatives of thiazole exhibit a remarkable breadth of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][6][8][9][10] This versatility has led to the development of numerous FDA-approved drugs containing a thiazole moiety, such as the antiretroviral ritonavir and the anticancer agent dasatinib.[1][7][11] The aromatic nature and planar structure of the thiazole ring provide a rigid framework that can be strategically functionalized at various positions to modulate pharmacological activity.[3][4]

This compound: A Key Building Block

Within the vast family of thiazole derivatives, this compound stands out as a valuable synthetic intermediate. The presence of an aldehyde group at the C5 position offers a reactive handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures. The ethyl group at the C2 position can influence the molecule's lipophilicity and steric profile, which are critical parameters in drug design.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| Molecular Formula | C6H7NOS | [12] |

| Molar Mass | 141.19 g/mol | [12] |

| Boiling Point | 232 °C | [12] |

| Density | 1.210 g/cm³ | [12] |

| Flash Point | 94 °C | [12] |

| Storage Condition | Under inert gas (nitrogen or Argon) at 2-8°C | [12] |

Note: Data for the closely related 2-methylthiazole-5-carbaldehyde is also available and can provide comparative insights.[13][14][15]

Synthetic Strategies for Thiazole-5-carbaldehydes

The synthesis of thiazole-5-carbaldehydes can be approached through several established routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired substitution patterns, and scalability.

Hantzsch Thiazole Synthesis and Subsequent Formylation

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring.[1][4] This typically involves the condensation of an α-haloketone with a thioamide. For 2-substituted thiazoles, a corresponding thioamide is used.

A logical, though multi-step, approach to this compound would involve:

-

Synthesis of the 2-ethylthiazole core: Reacting an appropriate α-halocarbonyl compound with thioacetamide's N-acylated derivative or a similar thioamide precursor to the ethyl group.

-

Formylation at the C5 position: Introducing the aldehyde group onto the pre-formed thiazole ring. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction.

Caption: Hantzsch synthesis followed by formylation.

Cascade Annulation of Enaminones

A more recent and efficient method for the synthesis of thiazole-5-carbaldehydes involves a cascade annulation of tertiary enaminones with potassium thiocyanate (KSCN) mediated by the Dess-Martin periodinane (DMP) reagent.[16] This approach is notable for its novel reaction pathway, where DMP plays a dual role in mediating radical thiocyanation and inducing the selective formation of the formyl group.[16] This method offers a more direct route to the target scaffold.

Caption: Cascade annulation for thiazole-5-carbaldehyde synthesis.

Derivatization and Analogs: Expanding Chemical Space

The aldehyde functionality of this compound is a gateway to a vast chemical space of derivatives and analogs. These modifications are crucial for exploring structure-activity relationships (SAR) in drug discovery programs.

Reductive Amination

Reductive amination of the aldehyde with a primary or secondary amine is a robust method to introduce diverse amino functionalities. This reaction typically proceeds via the formation of an intermediate imine, which is then reduced in situ.

Experimental Protocol: General Procedure for Reductive Amination

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq).

-

Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stirring: Stir the reaction mixture at room temperature for 1-2 hours.

-

Reducing Agent Addition: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: Purify the crude product by column chromatography.

Wittig and Horner-Wadsworth-Emmons Reactions

These reactions are powerful tools for converting the aldehyde into an alkene, allowing for the extension of carbon chains and the introduction of various functional groups. The choice between the Wittig reagent and the Horner-Wadsworth-Emmons reagent can influence the stereoselectivity of the resulting alkene.

Condensation Reactions

The aldehyde can undergo condensation reactions with active methylene compounds, such as malonates or nitriles, to form α,β-unsaturated systems. These products can serve as Michael acceptors for further functionalization.

Synthesis of Carboxamide Derivatives

The aldehyde can be oxidized to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to generate thiazole-5-carboxamide derivatives. Thiazole carboxamides are a class of compounds that have shown significant potential as c-Met kinase inhibitors for cancer treatment.[17] The amide bond provides a key hydrogen bonding motif that is often important for target engagement.[17]

Caption: Derivatization pathways for this compound.

Applications in Drug Discovery and Beyond

The derivatives of this compound are of significant interest in drug discovery due to the established biological importance of the thiazole scaffold.

-

Anticancer Agents: The thiazole nucleus is present in several anticancer drugs.[11] Novel thiazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including breast and liver cancer.[18] Thiazole-5-carboxamide derivatives, in particular, have been explored as potent inhibitors of key signaling proteins in cancer.[19]

-

Antimicrobial Agents: Thiazole derivatives have a long history of use as antimicrobial agents.[6][9] Modifications of the thiazole ring can lead to new compounds with activity against drug-resistant bacteria and fungi.[20]

-

Kinase Inhibitors: The 2-aminothiazole scaffold is a common feature in many kinase inhibitors.[21] By elaborating the structure of this compound, it is plausible to design novel inhibitors targeting specific kinases involved in disease.

-

Flavor and Fragrance: Beyond pharmaceuticals, some thiazole derivatives, such as 2-methylthiazole-5-carbaldehyde, are used in the flavor and fragrance industry.[13]

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide array of heterocyclic compounds. Its strategic functional handles, coupled with the proven biological significance of the thiazole core, make it a molecule of high interest for researchers in medicinal chemistry and drug discovery. The synthetic routes and derivatization strategies outlined in this guide provide a solid foundation for the exploration of novel derivatives and analogs with potentially significant therapeutic applications. The continued investigation into this class of compounds is expected to yield new and improved therapeutic agents.

References

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. | Semantic Scholar [semanticscholar.org]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. nbinno.com [nbinno.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sysrevpharm.org [sysrevpharm.org]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

- 13. chemimpex.com [chemimpex.com]

- 14. 2-Methylthiazole-5-carbaldehyde | 1003-60-7 [sigmaaldrich.com]

- 15. 2-Methyl-1,3-thiazole-5-carbaldehyde | C5H5NOS | CID 13934728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. mjas.analis.com.my [mjas.analis.com.my]

- 21. benchchem.com [benchchem.com]

Solubility of 2-Ethylthiazole-5-carbaldehyde in different solvents

An In-Depth Technical Guide to the Solubility of 2-Ethylthiazole-5-carbaldehyde

Introduction

This compound is a heterocyclic organic compound featuring a thiazole ring substituted with both an ethyl group and a reactive carbaldehyde (aldehyde) functional group. Thiazole derivatives are significant scaffolds in medicinal chemistry and materials science, frequently appearing in the structure of pharmaceuticals, flavor compounds, and dyes. The dual functionality of this compound makes it a valuable intermediate for the synthesis of more complex molecules.

Understanding the solubility of this compound is paramount for its practical application in research and development. Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization, and is a critical parameter in formulation development for drug delivery. This guide provides a comprehensive analysis of the molecular properties governing the solubility of this compound, offers a predictive solubility profile, and details a robust experimental protocol for its empirical determination.

Molecular Profile and Physicochemical Properties

Direct experimental data for this compound is not extensively documented in publicly available literature. However, a robust profile can be constructed by analyzing its structure and examining data from closely related analogues like 2-methylthiazole-5-carbaldehyde and 2-ethylthiazole.

-

Molecular Formula: C₆H₇NOS

-

Molecular Weight: 141.19 g/mol

-

Chemical Structure:

(Note: A placeholder for the chemical structure image)

The structure reveals several key features that govern its solubility:

-

Thiazole Ring: The heterocyclic ring containing both sulfur and nitrogen atoms is polar. The lone pairs of electrons on these heteroatoms can act as hydrogen bond acceptors.

-

Carbaldehyde Group (-CHO): The carbonyl (C=O) bond is highly polar, making this group a strong contributor to the molecule's overall polarity. The oxygen atom is a potent hydrogen bond acceptor.

-

Ethyl Group (-CH₂CH₃): This alkyl group is nonpolar (lipophilic) and will contribute to the compound's solubility in less polar organic solvents.

The interplay between the polar thiazole ring and aldehyde group versus the nonpolar ethyl group suggests that this compound will exhibit intermediate polarity. It is expected to be more soluble in polar organic solvents than in highly nonpolar solvents like hexane or in the highly polar solvent, water. For a structural analogue, 2-methyl-1,3-thiazole-5-carbaldehyde, a computed XLogP3 value (a measure of lipophilicity) is 1.1, indicating a slight preference for lipophilic environments.[1] A similar value can be anticipated for the ethyl analogue.

Fundamental Principles of Solubility

The dissolution of a solute in a solvent is governed by the principle of "like dissolves like"[2][3]. This means that substances with similar intermolecular forces are more likely to be soluble in one another. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon forming new solute-solvent interactions.

-

Polar Solvents: These solvents have large dipole moments. They can be further divided into:

-

Protic Solvents (e.g., Water, Ethanol, Methanol): Contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are most effective at dissolving polar solutes that can also participate in hydrogen bonding.

-

Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): Lack O-H or N-H bonds but still have polar character. They can act as hydrogen bond acceptors.

-

-

Nonpolar Solvents (e.g., Hexane, Toluene): Have low dielectric constants and primarily interact through weaker London dispersion forces. They are effective at dissolving nonpolar, lipophilic solutes.

Based on its structure, this compound is expected to be most soluble in polar aprotic solvents and moderately soluble in polar protic solvents, with limited solubility in water and nonpolar solvents.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents, based on its structural characteristics.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low / Insoluble | The nonpolar ethyl group limits solubility despite the presence of polar functional groups capable of hydrogen bonding. |

| Ethanol | Soluble | The ethanol molecule has both polar (hydroxyl) and nonpolar (ethyl) regions, matching the mixed character of the solute. | |

| Methanol | Soluble | Similar to ethanol, methanol is a polar alcohol that can effectively solvate the molecule. | |

| Polar Aprotic | Acetone | Very Soluble | The strong dipole of the acetone carbonyl group interacts favorably with the polar regions of the thiazole and aldehyde groups. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Dichloromethane (DCM) | Very Soluble | A moderately polar solvent that effectively dissolves a wide range of organic compounds. | |

| Nonpolar | Toluene | Moderately Soluble | The aromatic ring of toluene can engage in π-stacking with the thiazole ring, and its overall nonpolar nature solvates the ethyl group. |

| Hexane | Low / Insoluble | The strong polarity of the thiazole and aldehyde moieties prevents effective solvation by the nonpolar alkane. |

Experimental Protocol for Solubility Determination

To obtain quantitative data, a standardized experimental method is required. The Shake-Flask Method , as referenced in OECD Guideline 105, is a reliable approach for determining the equilibrium solubility of a compound.[4][5]

Objective

To determine the saturation concentration of this compound in a selected solvent at a constant temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform a series of dilutions to create a set of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.

-

-

Equilibration (Shake-Flask):

-

Add an excess amount of this compound to a glass vial. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.

-

Add a known volume (e.g., 5.0 mL) of the selected solvent to the vial.

-

Seal the vial tightly and place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).[4]

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is fully saturated.[4] Preliminary studies can determine the minimum time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand undisturbed to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes).[6]

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid, draw the liquid from the upper portion of the solution.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any microscopic particulates.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Determine the concentration of the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The result is the solubility of this compound in the specific solvent at the tested temperature, typically expressed in mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure reproducibility.

-

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While specific experimental data for this compound is sparse, a thorough analysis of its molecular structure allows for reliable predictions of its solubility behavior. The compound's mixed polarity, arising from a nonpolar ethyl group and polar thiazole and aldehyde functionalities, suggests it will be most soluble in polar organic solvents like acetone, DMSO, and alcohols, with limited solubility in water and nonpolar hydrocarbons. For researchers and drug development professionals, this predictive understanding is crucial for initial experimental design. However, for precise quantitative applications, the detailed shake-flask protocol provided in this guide offers a robust and authoritative method for empirical solubility determination.

References

Methodological & Application

Application Note: A Guided Synthesis of 2-Ethylthiazole-5-carbaldehyde from Ethyl L-Cysteinate

Abstract: This document provides a comprehensive, two-stage protocol for the synthesis of 2-Ethylthiazole-5-carbaldehyde, a valuable heterocyclic building block in pharmaceutical and flavor chemistry. The synthetic route begins with the readily available chiral precursor, ethyl L-cysteinate, to first construct the 2-ethylthiazole core, which is subsequently formylated to yield the target aldehyde. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, step-by-step experimental procedures, and expert commentary on process optimization and troubleshooting.

Introduction and Synthetic Strategy

This compound is a key intermediate in organic synthesis. Its unique structure, featuring a substituted thiazole ring, is a scaffold found in numerous biologically active compounds. The thiazole moiety is a cornerstone in medicinal chemistry, contributing to various pharmacological activities.[1] The aldehyde functional group at the C5 position serves as a versatile handle for further molecular elaboration, making it a valuable synthon for constructing complex molecules.

The synthesis outlined herein is designed around a logical and robust two-part strategy that leverages established and reliable chemical transformations.

-